1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate
Overview
Description
1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is a resin known for its strong binding properties, optical clarity, adhesion to various surfaces, toughness, and flexibility . It is primarily used in applications requiring these properties, such as laminated safety glass for automobile windshields .
Preparation Methods
1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is synthesized through a two-step process. First, polyvinyl acetate is converted into polyvinyl alcohol via saponification, where polyvinyl acetate is treated with an alkali like sodium hydroxide . In the second step, polyvinyl alcohol is reacted with butyraldehyde in the presence of an acid catalyst, resulting in the formation of poly(vinyl butyral) and water . Industrial production methods involve controlling reaction conditions such as temperature, time, and reactant ratios to achieve the desired polymer properties .
Chemical Reactions Analysis
1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate undergoes various chemical reactions, including cross-linking reactions. For instance, it can be cross-linked using benzoyl peroxide, which produces radicals that react with the polymer, forming cross-links . This cross-linking enhances the polymer’s resistance, toughness, and adhesion properties . Common reagents used in these reactions include benzoyl peroxide and other peroxides .
Scientific Research Applications
1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate has a wide range of scientific research applications. It is used in the automotive industry for laminated safety glass due to its high impact resistance and excellent adhesion to glass . In the solar industry, it serves as an encapsulant in photovoltaic modules, protecting solar cells from environmental damage . Additionally, it is used in the production of wet adhesives for trapping reptiles and rodents , and in the preparation of nanocomposites with graphene, which exhibit enhanced thermal and mechanical properties .
Mechanism of Action
The mechanism of action of poly(vinyl butyral) involves its ability to form strong adhesive bonds with various surfaces. This is achieved through the formation of hydrogen bonds and other intermolecular forces between the polymer and the substrate . The polymer’s flexibility and toughness allow it to distribute impact forces effectively, making it suitable for applications requiring high impact resistance .
Comparison with Similar Compounds
1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is often compared with other polymers such as polyvinyl acetate, polyvinyl alcohol, and ethylene-vinyl acetate . Unlike polyvinyl acetate and polyvinyl alcohol, poly(vinyl butyral) offers superior adhesion, flexibility, and impact resistance . Ethylene-vinyl acetate, another common laminant used in the solar industry, also provides good encapsulation properties but lacks the same level of adhesion and toughness as poly(vinyl butyral) .
Properties
IUPAC Name |
1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2.C4H6O2.C2H4O/c1-4-7-8(9-5-2)10-6-3;1-3-6-4(2)5;1-2-3/h5-6,8H,2-4,7H2,1H3;3H,1H2,2H3;2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNFCYZWIQZWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OC=C)OC=C.CC(=O)OC=C.C=CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27360-07-2 | |
Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27360-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20142 | |
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CAS No. |
27360-07-2 | |
Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.853 | |
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